2-Propenoic acid, 3-cyano-3-(2-thienyl)-, methyl ester, (2E)-
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Overview
Description
2-Propenoic acid, 3-cyano-3-(2-thienyl)-, methyl ester, (2E)- is a chemical compound with the molecular formula C9H7NO2S and a molecular weight of 193.22 g/mol . . This compound is characterized by the presence of a cyano group and a thienyl group attached to a propenoic acid ester.
Preparation Methods
The synthesis of 2-Propenoic acid, 3-cyano-3-(2-thienyl)-, methyl ester, (2E)- typically involves the reaction of 2-thiophenecarboxaldehyde with malononitrile in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
2-Propenoic acid, 3-cyano-3-(2-thienyl)-, methyl ester, (2E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-cyano-3-(2-thienyl)-, methyl ester, (2E)- involves its interaction with specific molecular targets and pathways. The cyano group and thienyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar compounds to 2-Propenoic acid, 3-cyano-3-(2-thienyl)-, methyl ester, (2E)- include:
Methyl 3-cyano-3-(phenyl)acrylate: Similar structure but with a phenyl group instead of a thienyl group.
Ethyl 3-cyano-3-(2-thienyl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.
2-Propenoic acid, 3-cyano-3-(2-furyl)-, methyl ester: Similar structure but with a furyl group instead of a thienyl group. The uniqueness of 2-Propenoic acid, 3-cyano-3-(2-thienyl)-, methyl ester, (2E)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7NO2S |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
methyl (E)-3-cyano-3-thiophen-2-ylprop-2-enoate |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)5-7(6-10)8-3-2-4-13-8/h2-5H,1H3/b7-5+ |
InChI Key |
OYQHQTBZUGGDGA-FNORWQNLSA-N |
Isomeric SMILES |
COC(=O)/C=C(\C#N)/C1=CC=CS1 |
Canonical SMILES |
COC(=O)C=C(C#N)C1=CC=CS1 |
Origin of Product |
United States |
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